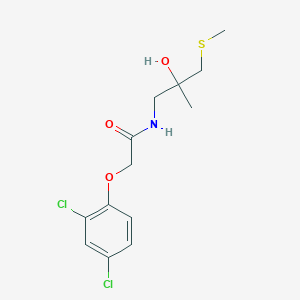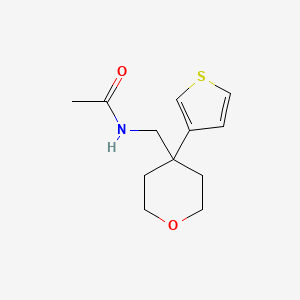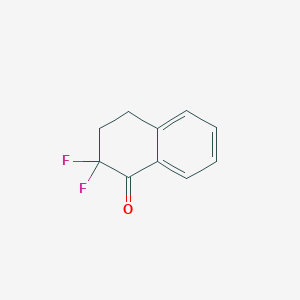![molecular formula C22H20N4O3S B2635559 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide CAS No. 393838-33-0](/img/no-structure.png)
4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Applications De Recherche Scientifique
Antitumor Activity
Imidazole derivatives, including benzimidazoles, have been extensively reviewed for their antitumor activities. Compounds in this class have been shown to exhibit promising antitumor effects, with some advancing to preclinical testing stages. The structural variety within imidazole derivatives is of significant interest for the development of new antitumor drugs and for synthesizing compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Enzyme Inhibition for Drug Metabolism Studies
The study of cytochrome P450 isoforms in human liver microsomes is crucial for understanding metabolism-based drug-drug interactions. Chemical inhibitors of specific P450 isoforms, derived from imidazole and other heterocyclic compounds, play a critical role in this research, aiding in the determination of the metabolic pathways of various drugs (Khojasteh, S. C., Prabhu, S., Kenny, J., Halladay, J., & Lu, A. Y., 2011).
Central Nervous System (CNS) Acting Drugs
Conversion of benzimidazoles and other azole compounds into more potent CNS acting drugs has been investigated, highlighting the potential for creating effective treatments for neurological disorders. The modification of these compounds can lead to drugs with agonistic, antagonistic, or mixed effects on the CNS, indicating a wide range of therapeutic applications (Saganuwan, S., 2020).
Mannich Bases of Benzimidazole Derivatives
Mannich base benzimidazole derivatives have shown significant medicinal applications, including antimicrobial, anthelmintic, and anti-inflammatory activities. The versatility of these compounds is further highlighted by their role in the synthesis of new therapeutic agents with improved efficacy and reduced toxicity (Vasuki, B., et al., 2021).
Mécanisme D'action
Target of Action
4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide primarily targets tubulin, a protein that is essential for microtubule formation. Tubulin plays a crucial role in cell division by forming the mitotic spindle, which is necessary for chromosome segregation during mitosis . By targeting tubulin, 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
Mode of Action
4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide binds to the colchicine binding site on tubulin, inhibiting its polymerization into microtubules . This binding prevents the formation of the mitotic spindle, thereby blocking cell division. The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing cell cycle arrest at the metaphase stage and eventually triggering programmed cell death (apoptosis).
Biochemical Pathways
The inhibition of tubulin polymerization by 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide affects several biochemical pathways. The primary pathway impacted is the mitotic checkpoint pathway, which ensures proper chromosome alignment and segregation . Disruption of this pathway leads to prolonged metaphase arrest and activation of the intrinsic apoptotic pathway. Additionally, the compound may influence other signaling pathways related to cell survival and proliferation, such as the PI3K/AKT and MAPK pathways, by inducing cellular stress and damage responses.
Result of Action
The molecular and cellular effects of 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide include the inhibition of cell proliferation and induction of apoptosis in cancer cells . By disrupting microtubule dynamics, the compound causes cell cycle arrest at metaphase, leading to the activation of apoptotic pathways. This results in the selective killing of rapidly dividing cells, making it a potential therapeutic agent for cancer treatment.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide. For instance, the compound’s stability may be affected by acidic or basic conditions, which could alter its chemical structure and binding affinity to tubulin . Additionally, the presence of efflux transporters and metabolic enzymes in the cellular environment can impact the compound’s bioavailability and therapeutic effectiveness. Understanding these factors is crucial for optimizing the compound’s use in clinical settings.
: Source
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-aminobenzimidazole with cyanoacetic acid followed by reaction with allyl bromide to form the allyl derivative. The allyl derivative is then reacted with benzenesulfonyl chloride to form the sulfonamide. Finally, the product is reacted with cyanoacetic acid and the resulting compound is treated with diallylamine to form the desired product.", "Starting Materials": [ "2-aminobenzimidazole", "cyanoacetic acid", "allyl bromide", "benzenesulfonyl chloride", "diallylamine" ], "Reaction": [ "Reaction 1: 2-aminobenzimidazole is reacted with cyanoacetic acid in the presence of a catalyst to form 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetic acid.", "Reaction 2: The resulting product from Reaction 1 is reacted with allyl bromide in the presence of a base to form the allyl derivative.", "Reaction 3: The allyl derivative is reacted with benzenesulfonyl chloride in the presence of a base to form the sulfonamide.", "Reaction 4: The resulting product from Reaction 3 is reacted with cyanoacetic acid in the presence of a catalyst to form 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide.", "Reaction 5: The product from Reaction 4 is treated with diallylamine in the presence of a base to form the desired product." ] } | |
Numéro CAS |
393838-33-0 |
Nom du produit |
4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide |
Formule moléculaire |
C22H20N4O3S |
Poids moléculaire |
420.49 |
Nom IUPAC |
4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyano-1-hydroxyethenyl]-N,N-bis(prop-2-enyl)benzenesulfonamide |
InChI |
InChI=1S/C22H20N4O3S/c1-3-13-26(14-4-2)30(28,29)17-11-9-16(10-12-17)21(27)18(15-23)22-24-19-7-5-6-8-20(19)25-22/h3-12,27H,1-2,13-14H2,(H,24,25)/b21-18+ |
Clé InChI |
HSGGJGXHFISVAA-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2635482.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2635484.png)
![5-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2635485.png)

![3-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2635490.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2635492.png)

![1-[5-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2635496.png)
